3-(Ethylthio)-2-methylpropanenitrile
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Overview
Description
3-(Ethylthio)-2-methylpropanenitrile is an organic compound characterized by the presence of an ethylthio group attached to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the ethylthiol acts as a nucleophile, attacking the carbon atom of the nitrile group. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethylthio group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-(Ethylthio)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and thiols, providing insights into the mechanisms of these biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Ethylthio)-2-methylpropanenitrile depends on the specific application and the target molecule it interacts with. In general, the nitrile group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)-2-methylpropanenitrile
- 3-(Ethylthio)-3-methylbutanenitrile
- 2-(Ethylthio)acetonitrile
Uniqueness
3-(Ethylthio)-2-methylpropanenitrile is unique due to the combination of its nitrile and ethylthio groups, which provide distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its specific structure allows for targeted modifications, making it valuable in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C6H11NS |
---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
3-ethylsulfanyl-2-methylpropanenitrile |
InChI |
InChI=1S/C6H11NS/c1-3-8-5-6(2)4-7/h6H,3,5H2,1-2H3 |
InChI Key |
KFXRLZCDTUFVNA-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)C#N |
Origin of Product |
United States |
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